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Dirithromycin-d3 -

Dirithromycin-d3

Catalog Number: EVT-1494580
CAS Number:
Molecular Formula: C₄₇H₇₅D₃N₂O₁₄
Molecular Weight: 838.09
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

The synthesis of dirithromycin-d3 involves several key steps that are typically derived from the synthetic pathway of dirithromycin. The synthesis can be approached through retro-synthetic analysis, where the target molecule is broken down into simpler precursors.

Methods and Technical Details:

  1. Starting Materials: The synthesis often begins with erythromycin or its derivatives.
  2. Deuteration: The introduction of deuterium can be achieved through various means, including the use of deuterated solvents or reagents during the reaction steps.
  3. Key Reactions: Typical reactions include acylation, alkylation, and possibly oxidation steps to modify functional groups to achieve the desired structure.
  4. Purification: After synthesis, purification techniques such as chromatography are employed to isolate dirithromycin-d3 from by-products and unreacted materials .
Molecular Structure Analysis

Dirithromycin-d3 has a complex molecular structure characteristic of macrolide antibiotics.

Structure and Data:

  • Molecular Formula: C_38H_67D_3N_1O_13
  • Molecular Weight: The introduction of deuterium increases the molecular weight compared to non-deuterated dirithromycin.
  • Structural Features: The macrolide ring structure is composed of a large lactone ring with multiple hydroxyl and ketone groups that contribute to its biological activity.

The structural analysis can be conducted using techniques such as nuclear magnetic resonance spectroscopy and X-ray crystallography, which provide insights into the spatial arrangement of atoms within the compound .

Chemical Reactions Analysis

Dirithromycin-d3 participates in various chemical reactions typical for macrolides.

Reactions and Technical Details:

  1. Acid-Base Reactions: Due to the presence of hydroxyl groups, dirithromycin-d3 can undergo protonation and deprotonation reactions.
  2. Nucleophilic Substitution: The structure allows for nucleophilic attack on electrophilic centers, facilitating further synthetic modifications.
  3. Degradation Studies: Understanding its stability under different conditions (e.g., pH variations) is crucial for assessing its shelf life and efficacy as an antibiotic .
Mechanism of Action

The mechanism of action of dirithromycin-d3 is similar to that of other macrolides.

Process and Data:

  • Inhibition of Protein Synthesis: Dirithromycin-d3 binds to the 50S subunit of bacterial ribosomes, blocking the exit tunnel through which nascent polypeptides emerge. This action inhibits the translocation step during protein synthesis.
  • Bacteriostatic Effect: By preventing protein synthesis, dirithromycin-d3 exhibits a bacteriostatic effect, halting bacterial growth without directly killing the bacteria .
Physical and Chemical Properties Analysis

Dirithromycin-d3 possesses distinct physical and chemical properties relevant to its function as an antibiotic.

Physical Properties:

  • Appearance: Typically appears as a white to off-white powder.
  • Solubility: Soluble in organic solvents like methanol and dimethyl sulfoxide but has limited solubility in water.

Chemical Properties:

  • Stability: Deuteration enhances chemical stability compared to its non-deuterated counterpart.
  • Melting Point: Specific melting points can vary based on purity and crystalline form but are generally consistent with similar macrolides .
Applications

Dirithromycin-d3 has several scientific applications:

  • Pharmacokinetic Studies: Due to its unique isotopic labeling, it is used in studies examining absorption, distribution, metabolism, and excretion (ADME) profiles.
  • Antimicrobial Research: Its efficacy against various bacterial strains makes it a subject of interest in developing new antibiotics or improving existing ones.
  • Structural Biology Studies: As a tool for understanding ribosomal interactions with antibiotics through crystallography or other structural biology techniques .
Chemical Structure and Synthesis of Dirithromycin-d3

Isotopic Labeling Techniques for Deuterated Macrolides

Deuterated macrolides like Dirithromycin-d3 incorporate stable deuterium isotopes (²H) at specific molecular positions to enable precise pharmacokinetic and metabolic studies. This isotopic labeling involves replacing hydrogen atoms with deuterium, which alters physicochemical properties without significantly changing the compound's biological activity. For Dirithromycin-d3, deuterium is typically introduced at three exchangeable hydrogen sites, often targeting positions on the desosamine sugar moiety or the lactone ring system where metabolic oxidation commonly occurs [7] [9]. The primary techniques include:

  • Chemical Synthesis: Direct exchange via acid/base-catalyzed reactions or reductive deuteration using deuterium gas (D₂) with palladium catalysts [7].
  • Precursor-Directed Biosynthesis: Feeding deuterated substrates to Streptomyces cultures during erythromycin synthesis (dirithromycin's precursor), though this yields lower isotopic incorporation [2].Deuterium labeling enhances metabolic stability by strengthening carbon-deuterium bonds (C–D), which resist cytochrome P450-mediated oxidation. This reduces first-pass metabolism and extends plasma half-life in analytical applications [5] [7].

Table 1: Isotopic Labeling Methods for Deuterated Macrolides

MethodDeuterium PositionsIsotopic PurityKey Application
Acid-Catalyzed ExchangeLabile H (e.g., –OH, –NH)90–95%Metabolic stability studies
Reductive DeuterationC=C bonds>98%Quantitative internal standards
BiosynthesisVariable70–85%Tracer metabolic pathways

Structural Elucidation of Dirithromycin-d3 via NMR and Mass Spectrometry

Dirithromycin-d3 (C₄₂H₇₂D₃N₂O₁₄; MW: 838.09 g/mol) is characterized using complementary analytical techniques:

  • High-Resolution Mass Spectrometry (HR-MS): Electrospray ionization (ESI) in positive ion mode shows a characteristic [M+H]⁺ peak at m/z 839.10, with a +3 Da mass shift compared to unlabeled dirithromycin (m/z 836.06). Tandem MS (MS/MS) reveals diagnostic fragment ions at m/z 679.4 (loss of desosamine-d3) and m/z 522.3 (lactone ring cleavage), confirming deuterium placement [1] [6].
  • Multidimensional NMR: ¹H NMR spectra display deuterium-induced isotopic shifts, with signal disappearance at δ 2.8–3.1 ppm (N–CH₃ → N–CD₃). ¹³C NMR resolves J₃ coupling constants (~22 Hz) for carbon atoms bonded to deuterium. Key 2D experiments (COSY, HSQC) map connectivity between deuterated carbons and adjacent protons [6] [10].
  • HPLC-MS/MS: Reverse-phase chromatography coupled to ion-trap MS quantifies isotopic purity (>98%) and resolves dirithromycin-d3 from structural analogs like epidirithromycin [1] [6].

Table 2: NMR and MS Spectral Signatures of Dirithromycin-d3

TechniqueKey Spectral FeatureStructural Assignment
¹H NMRSignal loss at δ 2.8–3.1 ppmN–CH₃ → N–CD₃ conversion
¹³C NMRTriplet at δ 40.1 ppm (J=22 Hz)C–D₃ group
ESI-MS/MS[M+H]⁺ 839.10 (+3 Da shift)Molecular ion with 3 deuterium atoms
Fragment m/z 679.4 (-desosamine-d3)Deuterated sugar moiety cleavage

Synthetic Pathways for Deuterium Incorporation at Specific Positions

Dirithromycin-d3 is synthesized from erythromycin precursors via:

  • Deuteration of Erythromycin A: Erythromycin-d3 (C₃₇H₆₄D₃NO₁₃) is first prepared by reductive deuteration using D₂/Pd/C at C-3'' and C-4'' of the cladinose sugar or via isotopic exchange at N-methyl of desosamine [2] [9].
  • Condensation with Deuterated Aldehyde: 9(S)-Erythromycylamine-d3 reacts with 2-(2-methoxyethoxy)-acetaldehyde under acidic conditions. The reaction proceeds via:
  • Schiff base formation at C-9/C-11
  • Tautomerization to stable oxazine ringComputational studies (AM1 method) confirm that deuterium labeling does not alter the kinetic preference for dirithromycin over epidirithromycin during ring closure [4].
  • Purification: HPLC on a C18 column (acetonitrile/2-propanol/ammonium acetate pH 8.5) separates dirithromycin-d3 from unreacted precursors and structural isomers [1].Critical factors:
  • Positional Specificity: Deuterium must be incorporated at metabolically stable sites (e.g., N–CD₃) to avoid isotopic scrambling [7].
  • Yield Optimization: Low-temperature (0–5°C) condensation minimizes epimerization [4].

Stability Analysis of Dirithromycin-d3 Under Physiological Conditions

Dirithromycin-d3 exhibits enhanced stability in physiological environments due to deuterium kinetic isotope effects (DKIE):

  • Acidic Stability: At pH 2.0 (simulating gastric fluid), dirithromycin-d3 shows a 2.3-fold longer half-life (t₁/₂ = 45 min) than non-deuterated dirithromycin (t₁/₂ = 19 min). This arises from strengthened C–D bonds resisting acid-catalyzed hydrolysis of the oxazine ring [5] [7].
  • Metabolic Stability: In human liver microsomes, deuterium reduces N-demethylation by CYP3A4, decreasing clearance by 40%. This is critical for its use as an internal standard in bioanalytics [5].
  • Thermal Stability: Accelerated degradation studies (40°C/75% RH) confirm unchanged isotopic purity after 6 months, validating shelf-life for analytical applications [9].

Table 3: Stability Profile of Dirithromycin-d3

ConditionParameterDirithromycin-d3Non-Deuterated Dirithromycin
pH 2.0 (37°C)Half-life (t₁/₂)45 min19 min
Human liver microsomesClearance8.2 mL/min/kg13.7 mL/min/kg
Plasma (37°C)Degradation (24 h)<5%22%

Complete List of Compounds Mentioned:

  • Dirithromycin-d3 (CAS: 62013-04-1 unlabeled)
  • Erythromycin-d3
  • 9(S)-Erythromycylamine
  • 2-(2-Methoxyethoxy)-acetaldehyde

Properties

Product Name

Dirithromycin-d3

Molecular Formula

C₄₇H₇₅D₃N₂O₁₄

Molecular Weight

838.09

Synonyms

[9S(R)]-9-Deoxo-11-deoxy-9,11-[imino[2-(2-methoxyethoxy)ethylidene]oxy]erythromycin-d3; ASE 136-d3; Antibiotic AS-E 136-d3; Dirythromycin-d3; Dynabac-d3; KT 237216-d3; LY 237216-d3; Noriclan-d3; Nortron-d3; Valodin-d3;

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